molecular formula C9H14O B138287 2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane CAS No. 138352-39-3

2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane

Cat. No. B138287
M. Wt: 138.21 g/mol
InChI Key: BRKUTCLODQZRKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. This molecule is also known as spiroketals, which are a class of organic compounds that contain a spirocyclic ketal moiety.4]heptane.

Mechanism Of Action

The mechanism of action of 2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane is not fully understood. However, it is believed that this compound can act as a nucleophile and react with electrophiles. This reaction can lead to the formation of new carbon-carbon and carbon-oxygen bonds. In addition, spiroketals have been shown to undergo ring-opening reactions under acidic conditions, which can further increase their reactivity.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane. However, it has been reported that spiroketals can exhibit antibacterial, antifungal, and antitumor activities. In addition, these compounds have also been shown to possess anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane in lab experiments is its high reactivity and versatility. This compound can be easily synthesized and modified to suit specific research needs. However, one of the main limitations is the lack of information on its toxicity and potential side effects. Therefore, caution should be exercised when handling and using this compound in lab experiments.

Future Directions

There are several future directions for research on 2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane. One area of interest is the development of new synthetic methods for the production of spiroketals. In addition, the potential applications of these compounds in drug discovery and catalysis should be further explored. Furthermore, more research is needed to understand the mechanism of action and potential side effects of spiroketals, which can aid in the development of safer and more effective compounds.
Conclusion
In conclusion, 2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane is a unique and versatile compound that has gained significant attention in scientific research. Its high reactivity and potential applications in various fields make it an attractive compound for further study. However, more research is needed to fully understand its mechanism of action and potential side effects. The future directions for research on spiroketals are promising, and further exploration of their potential applications can lead to the development of new drugs and catalysts.

Synthesis Methods

The synthesis of 2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane can be achieved through several methods. One of the most common methods is the acid-catalyzed cyclization of 4-methyl-2-pentanone with glycolic acid. This reaction results in the formation of spiroketal as a major product. Another method involves the reaction of 2-bromo-4-methyl-1-pentene with glycolic acid in the presence of a palladium catalyst. This reaction also yields spiroketal as the major product.

Scientific Research Applications

2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane has been extensively studied for its potential applications in various scientific fields. One of the most significant areas of research is in the field of organic synthesis. Spiroketal compounds have been used as building blocks for the synthesis of complex natural products and pharmaceuticals. In addition, these compounds have also been used as chiral ligands for catalytic reactions.

properties

CAS RN

138352-39-3

Product Name

2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2-ethenyl-4-methyl-1-oxaspiro[2.4]heptane

InChI

InChI=1S/C9H14O/c1-3-8-9(10-8)6-4-5-7(9)2/h3,7-8H,1,4-6H2,2H3

InChI Key

BRKUTCLODQZRKE-UHFFFAOYSA-N

SMILES

CC1CCCC12C(O2)C=C

Canonical SMILES

CC1CCCC12C(O2)C=C

synonyms

1-Oxaspiro[2.4]heptane, 2-ethenyl-4-methyl-

Origin of Product

United States

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